2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride typically involves the reaction of 2,2-difluoropropanoic acid with methylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product . Quality control measures are implemented at various stages of production to maintain consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction may produce difluoro alcohols .
Scientific Research Applications
2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-(methylamino)propanoic acid
- 2,2-Difluoro-3-(ethylamino)propanoic acid
- 2,2-Difluoro-3-(propylamino)propanoic acid
Uniqueness
2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride is unique due to the presence of both fluorine atoms and a methylamino group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the methylamino group affects its interaction with biological targets .
Properties
IUPAC Name |
2,2-difluoro-3-(methylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2.ClH/c1-7-2-4(5,6)3(8)9;/h7H,2H2,1H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGSAKVSPCHEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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